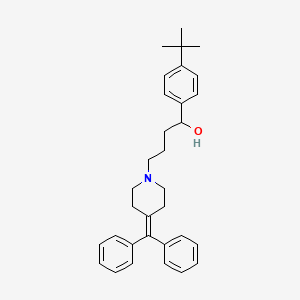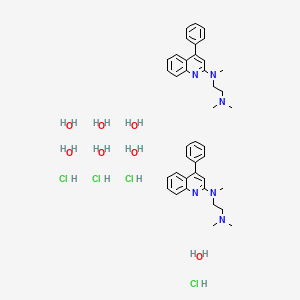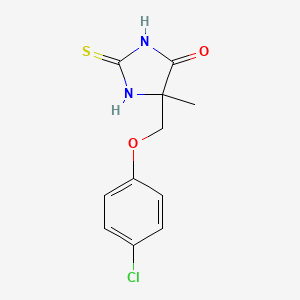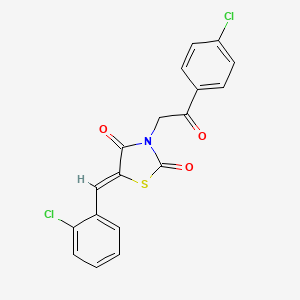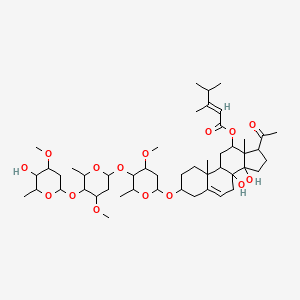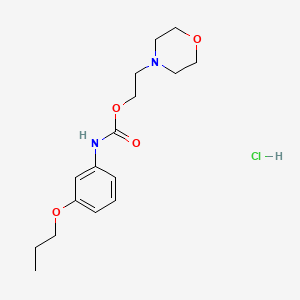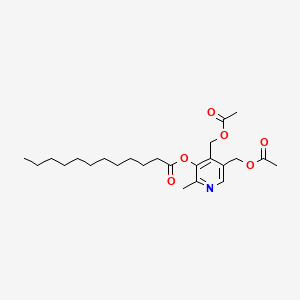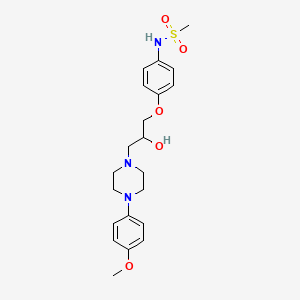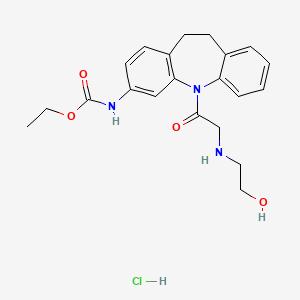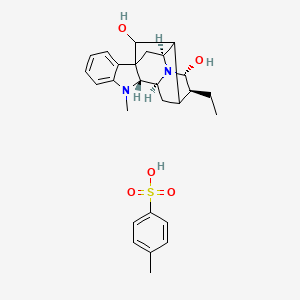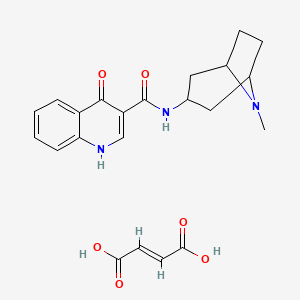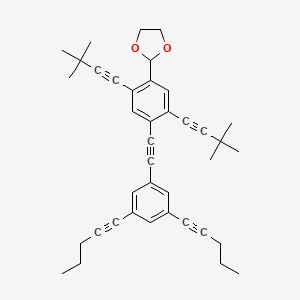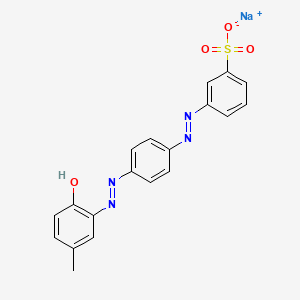
Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)phenyl)azo)-, monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-((p-((6-Hydroxy-m-tolyl)azo)phenyl)azo)benzenesulfonic acid monosodium salt: is an organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used primarily as a dye in various industrial applications due to its stability and vibrant color.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p-((p-((6-Hydroxy-m-tolyl)azo)phenyl)azo)benzenesulfonic acid monosodium salt typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as 6-hydroxy-m-toluidine, in the presence of nitrous acid. This intermediate is then coupled with another aromatic compound, such as p-aminobenzenesulfonic acid, under alkaline conditions to form the final azo dye.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pH, and reactant concentrations. The final product is purified through crystallization or filtration to remove any impurities.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The azo groups can be reduced to amines using reducing agents such as sodium dithionite.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
Chemistry: The compound is used as a pH indicator and in the synthesis of other complex azo dyes. Its stability and color properties make it a valuable tool in analytical chemistry.
Biology: In biological research, the compound is used to stain tissues and cells, aiding in the visualization of cellular structures under a microscope.
Medicine: While not commonly used directly in medicine, derivatives of azo dyes have been explored for their potential antimicrobial and anticancer properties.
Industry: The primary application of this compound is in the textile industry, where it is used to dye fabrics. It is also used in the production of colored plastics and inks.
作用机制
The compound exerts its effects primarily through its azo groups. The vivid color arises from the extensive conjugation of the azo groups with the aromatic rings, which allows for the absorption of visible light. In biological systems, the compound can interact with cellular components, leading to staining of tissues and cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
- p-((p-((4-Hydroxy-m-tolyl)azo)phenyl)azo)benzenesulfonic acid monosodium salt
- p-((p-((6-Hydroxy-p-tolyl)azo)phenyl)azo)benzenesulfonic acid monosodium salt
- p-((p-((6-Hydroxy-o-tolyl)azo)phenyl)azo)benzenesulfonic acid monosodium salt
Uniqueness: The uniqueness of p-((p-((6-Hydroxy-m-tolyl)azo)phenyl)azo)benzenesulfonic acid monosodium salt lies in its specific substitution pattern, which influences its color properties and reactivity. The presence of the hydroxyl group in the meta position relative to the azo group provides distinct electronic and steric effects, differentiating it from other similar compounds.
属性
CAS 编号 |
37820-01-2 |
|---|---|
分子式 |
C19H15N4NaO4S |
分子量 |
418.4 g/mol |
IUPAC 名称 |
sodium;3-[[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C19H16N4O4S.Na/c1-13-5-10-19(24)18(11-13)23-21-15-8-6-14(7-9-15)20-22-16-3-2-4-17(12-16)28(25,26)27;/h2-12,24H,1H3,(H,25,26,27);/q;+1/p-1 |
InChI 键 |
YXRIYYUUUNFOKK-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


